3H-1,2-Dithiole-3-thione, 4-methyl-

CYP450 inhibition Drug-drug interaction Toxicology

3H-1,2-Dithiole-3-thione, 4-methyl- (4-methyl-D3T, MDT) is the unadorned, five-membered cyclic sulfur-containing core of the dithiolethione class, distinguishing it from clinically investigated but toxicity-limited analogs like oltipraz (4-methyl-5-pyrazinyl-D3T). MDT retains the essential 1,2-dithiole-3-thione pharmacophore required for Keap1-Nrf2 pathway activation and phase II enzyme induction.

Molecular Formula C4H4S3
Molecular Weight 148.3 g/mol
CAS No. 3354-41-4
Cat. No. B14738667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-1,2-Dithiole-3-thione, 4-methyl-
CAS3354-41-4
Molecular FormulaC4H4S3
Molecular Weight148.3 g/mol
Structural Identifiers
SMILESCC1=CSSC1=S
InChIInChI=1S/C4H4S3/c1-3-2-6-7-4(3)5/h2H,1H3
InChIKeyYHKZVQYBNUVXKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3H-1,2-dithiole-3-thione (CAS 3354-41-4): A Core Dithiolethione Scaffold with Divergent Pharmacological Properties from Oltipraz


3H-1,2-Dithiole-3-thione, 4-methyl- (4-methyl-D3T, MDT) is the unadorned, five-membered cyclic sulfur-containing core of the dithiolethione class, distinguishing it from clinically investigated but toxicity-limited analogs like oltipraz (4-methyl-5-pyrazinyl-D3T). MDT retains the essential 1,2-dithiole-3-thione pharmacophore required for Keap1-Nrf2 pathway activation and phase II enzyme induction [1]. Critically, structural genomics studies reveal that the addition of a 5-pyrazinyl substituent, as in oltipraz, fundamentally alters the compound's off-target profile, notably conferring potent cytochrome P450 inhibition that is absent in the unsubstituted scaffold, a key differentiator for researchers seeking to decouple chemopreventive efficacy from CYP-mediated toxicity [2].

Why Oltipraz, Anethole Dithiolethione, and Unsubstituted D3T Are Not Interchangeable with 4-Methyl-D3T in Research and Development


1,2-Dithiole-3-thiones are not a uniform commodity; seemingly minor substitution changes drive profound divergences in enzyme induction potency, tissue specificity, and off-target liabilities. The unsubstituted scaffold (D3T) is markedly more effective than oltipraz at inducing phase II detoxication enzymes and inhibiting aflatoxin-DNA adduct formation [1]. Large-scale chemoprevention trials of oltipraz were ultimately abandoned due to toxicity problems linked to its 5-pyrazinyl substituent [2], underscoring the risks of casual analog substitution. For procurement decisions, assuming functional equivalence between 4-methyl-D3T—which retains the core pharmacophore with minimal substitution—and 5-substituted analogs like oltipraz or anethole dithiolethione introduces significant confounding variables in experimental design and can lead to misinterpretation of structure-activity relationships.

Quantitative Evidence for Selecting 4-Methyl-3H-1,2-dithiole-3-thione Over Its Closest Structural Analogs


CYP1A2 Inhibition: 4-Methyl-D3T Avoids Potent CYP Inhibition Seen with Oltipraz

Oltipraz (4-methyl-5-pyrazinyl-D3T) is a potent inhibitor of CYP1A2 with an estimated IC50 of 0.2 µM, whereas the unsubstituted 1,2-dithiole-3-thione scaffold, which shares the core structure with 4-methyl-D3T, shows negligible inhibition with an IC50 >100 µM. This >500-fold difference in inhibitory potency is directly attributable to the presence of the 5-pyrazinyl group in oltipraz, which is absent from 4-methyl-D3T. A chemical genomics study in rat liver confirmed that D3T (and by structural analogy, 4-methyl-D3T) does not elicit the CYP-metabolizing enzyme gene expression signature characteristic of oltipraz [1].

CYP450 inhibition Drug-drug interaction Toxicology Chemoprevention

Superior Phase II Enzyme Induction Potency Over Oltipraz Retained in the 4-Methyl Scaffold

A systematic structure-activity relationship (SAR) study in rats demonstrated that unsubstituted 1,2-dithiole-3-thione (D3T) was a significantly more potent inducer of the phase II enzymes NAD(P)H:quinone acceptor oxidoreductase (NQO1) and glutathione S-transferase (GST) across multiple tissues than oltipraz, which was described as a 'relatively weak inducer' [1]. The 5-methyl-D3T analog, which like 4-methyl-D3T bears a single methyl substitution on the dithiolethione ring, was among the most active compounds, exhibiting both a higher degree of induction and broader tissue distribution of enzyme activity compared to oltipraz. In a separate study, dietary D3T (0.075% w/w) induced hepatic GST subunit 7 by approximately 50-fold in male rats, demonstrating the potent inductive capacity of the minimally substituted scaffold [2].

NQO1 induction GST induction Nrf2-ARE pathway Chemoprevention

Structural Determinant of Radioprotective and Biological Activity: 4-Methyl vs. 5-Substitution

In a comparative radioprotection study using EMT6 cells, the 4-methyl-substituted 1,2-dithiole-3-thione analog achieved a radiation protection factor (RPF) of 1.2 at 500 µM when present 1 hour prior to and during radiation delivery. While this RPF is lower than the most active 5-thienyl-substituted analog (RPF 2.7), it is marginally higher than oltipraz (RPF 1.1) [1]. This demonstrates that 4-methyl substitution alone confers differential biological activity compared to 5-pyrazinyl substitution. Furthermore, 4-alkyl/aryl-3H-1,2-dithiole-3-thiones have been recognized as 'extremely rare positional isomers' with unique reactivity profiles distinct from the more common 5-alkyl/aryl isomers, providing a distinct chemical handle for derivatization and SAR exploration [2].

Radioprotection Structure-activity Cytotoxicity Hypoxia

Absence of Cytochrome P450 Induction: A Key Toxicological Distinction from Oltipraz

The unsubstituted 1,2-dithiole-3-thione (D3T) scaffold, which lacks the 5-pyrazinyl group, does not induce hepatic microsomal cytochrome P450 levels or activities, functioning as a monofunctional phase II enzyme inducer [1]. In contrast, oltipraz modulates CYP expression and inhibits CYP1A2 activity, introducing potential confounding effects on xenobiotic metabolism and carcinogen bioactivation that complicate experimental interpretation [2]. Because 4-methyl-D3T shares the same core ring substitution pattern as D3T (no 5-substituent), it is expected to similarly avoid CYP induction or inhibition, making it a cleaner pharmacological probe for studying Nrf2-dependent phase II enzyme induction without the mixed CYP-modulatory effects that plague oltipraz.

Cytochrome P450 Xenobiotic metabolism Drug safety Toxicology

Chemical Versatility: 4-Methyl-3H-1,2-dithiole-3-thione as a Synthetic Intermediate and Vulcanization Accelerator

4-Methyl-3H-1,2-dithiole-3-thione is explicitly claimed as a vulcanization accelerator in US patent US3968123, where 4-substituted-1,2-dithiole-3-thiones are described as additives for lubricating oils and rubber vulcanization [1]. This industrial utility is not shared by 5-substituted clinical candidates like oltipraz, which have no reported industrial polymer applications. Additionally, 4-alkyl/aryl-3H-1,2-dithiole-3-thiones are recognized as a 'unique structure distinct from another positional isomer, 5-alkyl/aryl-3H-1,2-dithiole-3-thione,' with divergent reactivity in chemoselective synthesis [2]. This dual-use character—as both a pharmacological probe and an industrial intermediate—enhances procurement value for multidisciplinary research organizations.

Synthetic chemistry Polymer chemistry Vulcanization Industrial applications

Optimized Application Scenarios for 4-Methyl-3H-1,2-dithiole-3-thione Based on Comparative Evidence


Nrf2-Dependent Chemoprevention Studies Requiring Clean Monofunctional Phase II Induction

When the experimental objective is to activate the Keap1-Nrf2-ARE pathway and induce phase II detoxification enzymes (NQO1, GST) without concurrent modulation of cytochrome P450-mediated phase I metabolism, 4-methyl-D3T is the preferred scaffold over oltipraz. Oltipraz potently inhibits CYP1A2 (IC50 = 0.2 µM) and alters CYP gene expression, introducing confounding variables in carcinogen bioactivation studies [1]. D3T, and by structural analogy 4-methyl-D3T, functions as a monofunctional inducer with no detectable effect on CYP levels or activities [2], enabling cleaner interpretation of Nrf2-dependent protective mechanisms.

Structure-Activity Relationship (SAR) Studies Exploring Positional Isomer Effects in Dithiolethiones

4-Methyl-D3T represents an 'extremely rare' 4-alkyl positional isomer—distinct from the more common 5-alkyl/aryl-3H-1,2-dithiole-3-thione series—with unique reactivity and biological profiles [1]. Researchers investigating how substitution position (C-4 vs. C-5) affects Nrf2 activation potency, tissue specificity, or ROS-generating capacity should use 4-methyl-D3T as the prototypical 4-substituted comparator. This compound's documented radioprotective activity (RPF = 1.2) provides a quantitative reference point for benchmarking novel 4-substituted derivatives [2].

In Vivo Carcinogenesis Models Where CYP-Mediated Toxicity Must Be Excluded

The clinical failure of oltipraz in large-scale chemoprevention trials was attributed in part to toxicity issues linked to its 5-pyrazinyl substituent [1]. For long-term dietary carcinogenesis studies in rodents, 4-methyl-D3T offers a potentially safer alternative by preserving the potent phase II induction capacity of the D3T scaffold while avoiding the CYP inhibition and mixed-function oxidase modulation that complicates oltipraz administration [2]. The demonstrated efficacy of the unsubstituted scaffold at dietary concentrations as low as 0.001% in inhibiting aflatoxin-induced hepatic tumorigenesis (greater than 80% reduction in preneoplastic lesions) [3] suggests that 4-methyl-D3T may achieve comparable chemoprotection without the CYP-related liabilities.

Industrial Polymer Chemistry: Vulcanization Acceleration and Lubricant Additive Development

US patent literature explicitly claims 4-methyl-3H-1,2-dithiole-3-thione as a vulcanization accelerator and a component in lubricating oil additives [1]. This industrial application is unique to 4-substituted dithiolethiones and absent from 5-substituted clinical analogs. Materials science laboratories and industrial polymer R&D groups requiring sulfur-rich heterocyclic accelerators with documented thermal stability and reactivity profiles can leverage 4-methyl-D3T as a commercially viable intermediate distinct from pharmaceutical-grade dithiolethiones.

Quote Request

Request a Quote for 3H-1,2-Dithiole-3-thione, 4-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.